molecular formula C11H13FO2 B1450400 3-(2-Fluorophenyl)-3-methylbutanoic acid CAS No. 1226160-51-5

3-(2-Fluorophenyl)-3-methylbutanoic acid

Cat. No. B1450400
CAS RN: 1226160-51-5
M. Wt: 196.22 g/mol
InChI Key: RFTOTYXHNWYYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-3-methylbutanoic acid, also known as 2-Fluorobenzoic acid, is a highly versatile organic compound used in a variety of scientific applications. It is a key intermediate in the synthesis of many organic compounds, and is also used in biochemical and physiological studies.

Scientific Research Applications

Synthesis of Calcium Antagonists

  • Synthesis of Mibefradil: 3-(2-Fluorophenyl)-3-methylbutanoic acid is a key building block in synthesizing Mibefradil, a calcium antagonist. A practical synthesis approach was developed, achieving high enantiomeric excess (ee) through asymmetric hydrogenation (Crameri, Foricher, Scalone, & Schmid, 1997). Another study outlines the pilot-plant-scale synthesis of this compound, highlighting its significance in the large-scale production of Mibefradil (Crameri et al., 1997).

Enantioselective Synthesis

  • Continuous Homogeneous Metal Complex Catalyzed Asymmetric Hydrogenation: This method was used for the synthesis of 3-(2-Fluorophenyl)-3-methylbutanoic acid under high pressure, demonstrating its feasibility and advantages over batch mode synthesis (Wang & Kienzle, 1998).

Flavor Chemistry and Aroma Compounds

  • Analytical Studies in Wines and Beverages: Hydroxy acids, including derivatives of 3-methylbutanoic acid, were quantitatively determined in wines and other alcoholic beverages. These compounds contribute to the sensory effects of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
  • Methyl-branched Flavor Compounds in Apples: A study on apples and processed apples investigated the ratio of 3-methyl-branched and 2-methyl-branched flavor compounds, contributing to the understanding of apple flavor (Schumacher et al., 1998).

Pharmaceutical Synthesis

  • Synthesis of Repaglinide: The synthesis of Repaglinide, an antidiabetic drug, involves steps starting from 2-fluorobenzaldehyde, leading to 1-(2-fluorophenyl)-3-methylbutanone, a compound related to 3-(2-Fluorophenyl)-3-methylbutanoic acid (Wang Li-quan, 2008).

Miscellaneous Applications

  • Biosynthesis and Flavor Development in Cheese: A study explored the use of cell-free extracts in cheese production, investigating the conversion of leucine to 3-methylbutanal and 3-methylbutanol, which are related to the flavor development in cheese (Braun & Olson, 1986).

properties

IUPAC Name

3-(2-fluorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOTYXHNWYYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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